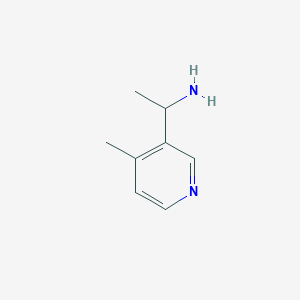

1-(4-Methylpyridin-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(4-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-10-5-8(6)7(2)9/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVNSBQUTJTRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298193 | |

| Record name | α,4-Dimethyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-01-7 | |

| Record name | α,4-Dimethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylpyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Process (Adapted from EP2551265B1 Patent)

- Starting Materials: Ester of 4-methylpyridine-3-carboxylic acid and a C1-C5 alkyl Grignard reagent (e.g., methylmagnesium chloride, ethylmagnesium chloride, or tert-butylmagnesium chloride).

- Solvent: Tetrahydrofuran (THF) is preferred due to its ability to stabilize Grignard reagents.

- Reaction Conditions: Temperature maintained between 40°C and 70°C, optimally around 65°C.

- Addition Procedure: Simultaneous slow addition of the Grignard reagent and the pyridine ester over 30 minutes to 2 hours, preferably 60 minutes.

- Yield: Molar yields typically range from 78% to 88%.

- Isolation: Product is isolated through conventional organic synthesis techniques including extraction, crystallization, and drying under vacuum at 50-90°C.

This method avoids the use of tungsten-based catalysts and minimizes impurity formation, making it efficient and scalable for laboratory and industrial applications.

| Parameter | Details |

|---|---|

| Starting ester | 4-Methylpyridine-3-carboxylic acid ester |

| Grignard reagent | Methylmagnesium chloride/bromide, etc. |

| Solvent | THF |

| Temperature range | 40–70°C (optimal 65°C) |

| Addition time | 30 min – 2 hrs (optimal 1 hr) |

| Yield | 78–88% molar |

| Isolation techniques | Extraction, crystallization, vacuum drying |

Reductive Amination Route

An alternative synthetic route involves reductive amination of the corresponding aldehyde or ketone intermediate derived from 4-methylpyridine.

- Procedure: The aldehyde intermediate is reacted with ammonia or a primary amine under reductive conditions using sodium triacetoxyborohydride or similar reducing agents.

- Reaction Conditions: Typically carried out at mild temperatures (room temperature to 70°C) in solvents such as methanol or dichloromethane.

- Advantages: This method allows direct introduction of the amine group with control over stereochemistry and functional group tolerance.

- Example: Research on aminopyridine derivatives shows successful reductive amination yielding the target amine with good selectivity and moderate to high yields.

Multi-Step Build-Up Synthesis

In more complex syntheses, 1-(4-Methylpyridin-3-yl)ethan-1-amine can be prepared via multi-step sequences involving:

- Protection of amine or pyridine nitrogen

- Radiofluorination or other functional group modifications

- Deprotection and reductive amination steps

This approach is often employed in the preparation of labeled compounds or derivatives for biological studies, as demonstrated in recent medicinal chemistry research.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Grignard addition | High yield, simple reagents, scalable | Requires careful moisture control | 78–88% | High |

| Reductive amination | Mild conditions, stereochemical control | Requires aldehyde intermediate | Moderate to high | Moderate |

| Multi-step build-up | Enables complex modifications | Time-consuming, multiple steps | Variable | Low to moderate |

Summary of Research Findings

- The Grignard reagent addition to 4-methylpyridine-3-carboxylic acid esters in THF at 65°C is a robust and high-yielding method, avoiding heavy metal catalysts and minimizing impurities.

- Reductive amination provides a versatile alternative for introducing the ethanamine group with good functional group tolerance.

- Multi-step syntheses are valuable for specialized derivatives but are less practical for bulk preparation.

- Optimization of reaction parameters such as temperature, solvent volume, and reagent addition rate significantly influences yield and purity.

These methods have been validated through analytical techniques such as HPLC monitoring, crystallization purity assessments, and vacuum drying protocols to ensure reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halides or other nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

1-(4-Methylpyridin-3-yl)ethan-1-amine serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Reactivity and Functionalization

The compound can undergo various chemical reactions:

- Oxidation: It can be oxidized to yield pyridine oxides or other derivatives.

- Reduction: Reduction reactions can produce different amine derivatives.

- Substitution: The ethanamine group can be replaced with other functional groups under specific conditions.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine oxides |

| Reduction | Lithium aluminum hydride | Various amine derivatives |

| Substitution | Halides | Substituted pyridine derivatives |

Biological Applications

Interaction with Biological Systems

Research has indicated that this compound may interact with specific enzymes or receptors, suggesting potential roles in biological systems. Its structure allows it to act as an inhibitor or activator, influencing various biochemical pathways.

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique properties may offer novel approaches in pharmacology, potentially leading to the development of new medications targeting specific diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the creation of tailored compounds that meet specific industrial needs.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of antimicrobial agents using this compound as a precursor. The results demonstrated that modifications to the compound's structure led to enhanced antimicrobial activity against various pathogens.

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibition of certain enzymes by this compound revealed promising results. The compound was found to effectively inhibit enzyme activity, suggesting potential applications in drug development targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyridinyl-Substituted Ethan-1-amine Derivatives

Compounds with ethanamine attached to a pyridine ring but differing in substituent type or position are key structural analogs.

Table 1: Structural Comparison of Pyridinyl-Substituted Ethan-1-amine Derivatives

Key Findings :

Phenyl-Substituted Ethan-1-amine Derivatives

Ethanamines with phenyl rings instead of pyridine exhibit distinct electronic and steric profiles.

Table 2: Comparison with Phenyl-Substituted Ethan-1-amine Derivatives

Key Findings :

Positional Isomers and Heterocyclic Variations

Variations in the ethanamine attachment site or heterocycle core significantly impact properties.

Examples :

- (R)-1-(Pyridin-2-yl)ethan-1-amine : Attached at the pyridine 2-position, this isomer may exhibit different binding orientations in receptor interactions compared to the 3-position analog .

- 1-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)ethan-1-amine : Incorporation of a benzodioxole ring introduces additional hydrogen-bonding sites, altering pharmacokinetic profiles .

Physicochemical Data :

Biological Activity

1-(4-Methylpyridin-3-yl)ethan-1-amine, also known as 4-Methyl-3-pyridinyl ethanamine, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its pyridine ring structure, which contributes to its reactivity and interaction with biological targets. The synthesis of this compound typically involves the reaction of 4-methylpyridine with ethylamine or related amines under specific conditions to yield the desired product. The compound can serve as a building block for more complex organic molecules, making it valuable in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. For instance, it has been noted for its potential role in inhibiting specific enzymes involved in metabolic processes, which could have implications for treating conditions like type 2 diabetes .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. In a study analyzing various pyridine derivatives, the compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

This suggests a strong potential for development into antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit enzymes such as 11β-HSD1 , which plays a crucial role in glucocorticoid metabolism. Inhibitors of this enzyme have shown promise in improving insulin sensitivity and managing metabolic syndrome .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Metabolic Syndrome Treatment : A clinical study involving derivatives similar to this compound showed that inhibition of the 11β-HSD1 enzyme could lead to significant improvements in metabolic parameters among patients with type 2 diabetes who were resistant to standard treatments .

- Antimicrobial Efficacy : In laboratory settings, the compound was tested against various pathogens, showing robust antibacterial effects that suggest it could be developed into a new class of antibiotics .

Q & A

Q. Key Considerations :

- Reaction temperature (35–80°C) and solvent choice (ethanol, DMSO) significantly impact yield.

- Catalytic systems (e.g., CuBr/Cs₂CO₃) enhance efficiency in cross-coupling steps for complex analogs .

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Conflicts between NMR, MS, or X-ray data require systematic validation:

Cross-Technique Validation :

- Compare -NMR shifts (e.g., δ 2.1–3.5 ppm for methyl and amine protons) with predicted values from computational tools (e.g., ACD/Labs).

- Confirm molecular ion peaks ([M+H]⁺) via high-resolution MS (HRMS) to rule out impurities .

Crystallographic Refinement :

- Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Discrepancies in bond angles/lengths may indicate disorder or twinning, requiring iterative refinement cycles .

Dynamic NMR Studies :

- Variable-temperature NMR can resolve conformational equilibria or tautomerism affecting spectral assignments .

What methodologies are recommended for assessing the biological activity of derivatives?

Advanced Research Question

To evaluate pharmacological potential:

In Vitro Screening :

- Enzyme Assays : Use fluorescence-based or radiometric assays to test inhibition of target enzymes (e.g., kinases, proteases). IC₅₀ values are calculated using dose-response curves .

- Cell Viability : MTT or ATP-luminescence assays assess cytotoxicity in cancer/normal cell lines (e.g., IC₅₀ < 10 µM for lead compounds) .

Structure-Activity Relationship (SAR) :

- Modify substituents on the pyridine/amine moieties and correlate changes with activity trends. For example, electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets .

What advanced techniques determine stereochemistry in chiral analogs?

Advanced Research Question

For enantiomeric resolution:

Chiral Chromatography :

- Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention times are compared with standards .

Circular Dichroism (CD) :

- CD spectra (190–250 nm) provide absolute configuration by correlating Cotton effects with known chiral centers .

X-ray Crystallography :

- Resolve crystal structures of diastereomeric salts (e.g., with tartaric acid) to assign R/S configurations unambiguously .

How should researchers purify this compound for pharmacological studies?

Basic Research Question

High-purity (>98%) material is critical:

Chromatographic Methods :

- Flash Chromatography : Use silica gel and gradient elution (e.g., 0–10% methanol in dichloromethane) to remove byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of closely related impurities .

Recrystallization :

Q. Quality Control :

- Validate purity via -NMR (integration of impurity peaks <2%) and LC-MS (single peak at expected m/z) .

What role does this compound play in coordination chemistry?

Advanced Research Question

As a ligand:

Metal Complexation :

- The pyridine nitrogen and primary amine act as bidentate ligands for transition metals (e.g., Pd, Cu). Stability constants are determined via potentiometric titration .

Catalytic Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.